molecular formula C14H8FNO B8065971 3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile

3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B8065971
M. Wt: 225.22 g/mol
InChI Key: NHYAEUWOFUYDKD-UHFFFAOYSA-N
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Description

3-Fluoro-4’-formyl[1,1’-biphenyl]-2-carbonitrile is an organic compound with the molecular formula C14H8FNO It is characterized by the presence of a fluoro group, a formyl group, and a carbonitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4’-formyl[1,1’-biphenyl]-2-carbonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, such as potassium carbonate, under mild conditions . The reaction proceeds efficiently to yield the desired biphenyl compound with high selectivity.

Industrial Production Methods

Industrial production of 3-Fluoro-4’-formyl[1,1’-biphenyl]-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-formyl[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Fluoro-4’-carboxy[1,1’-biphenyl]-2-carbonitrile.

    Reduction: 3-Fluoro-4’-formyl[1,1’-biphenyl]-2-amine.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4’-formyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4’-formyl[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the formyl and carbonitrile groups can participate in various chemical reactions within biological systems. These interactions can modulate the activity of target proteins and influence cellular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-3’-formyl[1,1’-biphenyl]-4-carbonitrile
  • 3-Fluoro-2’-formyl[1,1’-biphenyl]-4-carboxylic acid

Uniqueness

3-Fluoro-4’-formyl[1,1’-biphenyl]-2-carbonitrile is unique due to its specific substitution pattern on the biphenyl core. The presence of the fluoro group at the 3-position and the formyl group at the 4’-position, along with the carbonitrile group at the 2-position, imparts distinct chemical properties and reactivity. This unique arrangement allows for selective interactions with molecular targets and enables the compound to participate in a variety of chemical transformations.

Properties

IUPAC Name

2-fluoro-6-(4-formylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO/c15-14-3-1-2-12(13(14)8-16)11-6-4-10(9-17)5-7-11/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYAEUWOFUYDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699112
Record name 3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718628-28-5
Record name 3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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